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Compound of Interest

Compound Name: GNF351

Cat. No.: B607703

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and
mechanism of action of GNF351, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR).
The information is compiled to support research and development efforts in fields where AHR
signaling is a key therapeutic target.

Core Chemical and Physical Properties

GNF351 is a synthetic, cell-permeable purine compound recognized for its high-affinity and
complete antagonism of the Aryl Hydrocarbon Receptor (AHR).[1] It was developed through
medicinal chemistry optimization of its predecessor, SR1, to create a potent AHR antagonist.[2]

Structural and Chemical Identity

Below is a summary of the key identifiers and structural information for GNF351.
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Property Value

N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-

IUPAC Name o _ ,
methylpyridin-3-yl)-9H-purin-6-amine

Synonyms AhR Antagonist llI

CAS Number 1227634-69-6

Molecular Formula C24H25N7

Molecular Weight 411.50 g/mol
CC(C)nlcnc2clinc(nc2NCCC3=CNC4=CC=CC

SMILES
=C43)c5cc(cn5)C

InChl Key ABXIUYMKZDZUDC-UHFFFAOY SA-N

Physicochemical Properties

GNF351 is typically supplied as an off-white to light yellow solid.[3] Its solubility and storage
recommendations are critical for experimental success.

Property Value
Physical Appearance Off-white to light yellow solid
Solubility DMSO: = 30 mg/mL (72.9 mM)

Water: Insoluble

Ethanol: Insoluble

Storage (Solid) -20°C for up to 3 years

Storage (In Solvent) -80°C for up to 1 year

Mechanism of Action: AHR Antagonism

GNF351 functions as a "pure” and complete antagonist of the Aryl Hydrocarbon Receptor
(AHR).[4] It directly competes with endogenous and exogenous AHR ligands for binding to the
ligand-binding pocket of the receptor.[5] This competitive inhibition prevents the conformational
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changes required for AHR activation, subsequent nuclear translocation, and downstream gene
transcription.[6][7]

Aryl Hydrocarbon Receptor (AHR) Signhaling Pathway

The AHR is a ligand-activated transcription factor that remains in the cytoplasm in a complex
with chaperone proteins like Hsp90 in its inactive state.[6][8] Upon agonist binding, the
chaperones dissociate, and the ligand-AHR complex translocates to the nucleus. There, it
heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Dioxin Response
Elements (DRES) in the promoter regions of target genes, initiating their transcription.[6][7]

GNF351 blocks this cascade at the initial step by preventing ligand binding.

Cytoplasm Nucleus
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P AHR-Hsp90 Complex Heterodimer (DNA) Transcription

Agonist Binds
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Click to download full resolution via product page

Figure 1. GNF351 antagonizes the AHR signaling pathway by preventing agonist binding.

Experimental Data

GNF351 has been characterized through various in vitro assays to determine its binding affinity
and functional antagonism.

Binding Affinity
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The inhibitory concentration (ICso) of GNF351, which represents the concentration required to
inhibit 50% of the binding of a photoaffinity AHR ligand, has been determined.

Assay Type Ligand System ICso0
Ligand Competition o Humanized AHR in

o Photoaffinity Ligand ) 62 nM[3][5][9][10]
Binding mouse liver cytosol

Functional Antagonism

GNF351 effectively antagonizes AHR-mediated transcriptional activity in a dose-dependent
manner without exhibiting any partial agonist activity.

Assay Type Cell Line Agonist Endpoint Result
) DRE-mediated
Luciferase Human HepG2 ) Dose-dependent
TCDD (5 nM) luciferase }
Reporter Assay 40/6 ) antagonism[2]
expression

DRE-mediated

Luciferase ) ) Dose-dependent
Murine H1L1.1c2 TCDD (2 nM) luciferase }
Reporter Assay ] antagonism[2]
expression
o Human HepG2 CYP1A1 mRNA Significant
Quantitative PCR TCDD (5 nM) ) ]
40/6 expression reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to
GNF351.

Ligand Competition Binding Assay

This assay is used to determine the relative binding affinity of a test compound (GNF351) by
measuring its ability to displace a labeled ligand from the AHR.
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Figure 2. Workflow for a competitive ligand binding assay to determine GNF351's ICso.

Methodology:

+ Preparation: Prepare serial dilutions of GNF351. The AHR source (e.g., mouse liver cytosol
expressing humanized AHR) and a radiolabeled AHR ligand (e.g., [BH]TCDD) are also
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prepared.[11]

 Incubation: The AHR preparation is incubated with a fixed concentration of the radiolabeled
ligand and varying concentrations of GNF351.

o Separation: After incubation, the bound and free radioligand are separated. This can be
achieved using methods like hydroxyapatite (HAP) slurry which binds the AHR-ligand
complex.[11]

o Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

e Analysis: The percentage of specific binding of the radioligand is plotted against the
concentration of GNF351 to determine the ICso value.

DRE-Driven Luciferase Reporter Assay

This cell-based assay is used to quantify the functional antagonism of AHR-mediated gene
transcription by GNF351.
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Figure 3. Workflow for a DRE-driven luciferase reporter assay to assess GNF351's antagonist
activity.

Methodology:

Cell Culture: An AHR reporter cell line (e.g., HepG2 40/6, which contains a DRE-driven
luciferase reporter construct) is cultured and seeded into 96-well plates.[2][12]

o Treatment: Cells are treated with various concentrations of GNF351, typically for a short pre-
incubation period, followed by the addition of a known AHR agonist like TCDD. Control wells
receive only the vehicle or the agonist.[12]

 Incubation: The plate is incubated for a specific duration (e.g., 4 to 24 hours) to allow for
AHR activation and luciferase expression.[2]

e Lysis and Measurement: The cells are lysed, and a luciferase assay reagent containing the
substrate is added. The resulting luminescence is measured using a luminometer.[12]

e Analysis: The luminescence readings are normalized and plotted against the concentration
of GNF351 to determine the extent of antagonism.

Conclusion

GNF351 is a well-characterized, high-affinity AHR antagonist that serves as a critical tool for
investigating the physiological and pathological roles of the AHR signaling pathway. Its "pure"
antagonist profile, lacking any partial agonism, makes it an ideal candidate for studies requiring
complete blockade of AHR activity. The experimental protocols and data presented in this guide
provide a solid foundation for researchers to effectively utilize GNF351 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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